molecular formula C3H9NS2 B8736408 2-(Methyldisulfanyl)ethan-1-amine CAS No. 82235-84-5

2-(Methyldisulfanyl)ethan-1-amine

Cat. No.: B8736408
CAS No.: 82235-84-5
M. Wt: 123.25 g/mol
InChI Key: LCVDHXURABCEDA-UHFFFAOYSA-N
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Description

2-(Methyldisulfanyl)ethan-1-amine (CID 21832734) is an organic sulfur compound with the molecular formula C3H9NS2 . This structure features an ethanamine backbone substituted with a methyldisulfanyl group, placing it in the category of disulfide-containing amines. Disulfide functional groups are of significant interest in chemical research due to their unique reactivity and role in various molecular systems. Researchers may explore this compound as a building block or intermediate in organic synthesis, particularly for the development of novel ligands or compounds with potential applications in materials science. The presence of both amine and disulfide functionalities suggests potential utility in the study of redox processes or as a precursor in the synthesis of more complex sulfur-containing molecules. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

82235-84-5

Molecular Formula

C3H9NS2

Molecular Weight

123.25 g/mol

IUPAC Name

2-(methyldisulfanyl)ethanamine

InChI

InChI=1S/C3H9NS2/c1-5-6-3-2-4/h2-4H2,1H3

InChI Key

LCVDHXURABCEDA-UHFFFAOYSA-N

Canonical SMILES

CSSCCN

Origin of Product

United States

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(methyldisulfanyl)ethan-1-amine serves as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing new compounds with specific functional properties .

Biology

The compound plays a significant role in redox biology , where disulfide bonds are essential for protein folding and stability. Research indicates that it can interact with thiol groups in proteins, facilitating the formation of disulfide bonds that stabilize protein structures. This interaction is vital for understanding cellular processes and developing therapeutic strategies targeting redox mechanisms.

Medicine

Ongoing research is exploring the therapeutic applications of this compound, particularly in drug development aimed at modulating disulfide bond formation and reduction. Its unique properties make it a candidate for addressing diseases linked to protein misfolding and oxidative stress.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals that require specific redox properties. Its versatility allows it to be employed in various formulations where disulfide chemistry is beneficial .

Case Study 1: Role in Protein Folding

A study investigated the impact of this compound on protein folding processes. The results indicated that its presence significantly enhanced the stability of proteins under oxidative stress conditions by promoting proper disulfide bond formation. This finding underscores its potential application in therapeutic formulations aimed at diseases caused by protein misfolding .

Case Study 2: Industrial Applications

In an industrial setting, researchers utilized this compound in synthesizing specialty polymers with enhanced thermal stability. The incorporation of this compound improved the material's resistance to oxidative degradation, showcasing its utility in developing advanced materials for various applications .

Comparison with Similar Compounds

Disulfide-Containing Analogues

Compound Name Molecular Formula Key Functional Group Applications Reference
This compound C₃H₉NS Methyl disulfide (-S-S-CH₃) DUB probes, redox-active intermediates
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C₄H₁₂N₂S₂ Aminoethyl disulfide Metabolite (cysteamine disulfide)

Key Differences :

  • Biological Role: Cysteamine disulfide is a known metabolite involved in cellular redox regulation, whereas this compound is engineered for targeted enzyme inhibition .

Thioether-Containing Analogues

Compound Name Molecular Formula Key Functional Group Applications Reference
2-(Methylsulfanyl)ethan-1-amine C₃H₉NS Thioether (-S-CH₃) Intermediate in agrochemical synthesis
2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine C₇H₁₁NS₂ Thiophene-thioether Life science research

Key Differences :

  • Electronic Effects : Thioethers are less reactive than disulfides but enhance lipophilicity, influencing membrane permeability in drug design .
  • Structural Complexity : The thiophene-containing analogue introduces aromaticity, enabling π-π stacking in receptor binding .

Aromatic and Heterocyclic Analogues

Compound Name Molecular Formula Key Functional Group Applications Reference
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine C₆H₁₁N₃ Pyrazole ring Pharmaceutical intermediate
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine C₆H₁₁N₃ Imidazole ring Histamine metabolite
NBOMe derivatives (e.g., 25I-NBOMe) C₁₈H₂₂INO₃ Methoxybenzyl-substituted Psychoactive agents (serotonin receptor agonists)

Key Differences :

  • Bioactivity : NBOMe derivatives target serotonin receptors due to their methoxybenzyl substituents, whereas the target compound’s disulfide group enables enzyme inhibition .
  • Synthetic Utility : Pyrazole and imidazole analogues are used as building blocks in drug discovery, leveraging their nitrogen-rich rings for hydrogen bonding .

Complex Heterocyclic Analogues

Compound Name Molecular Formula Key Functional Group Applications Reference
2-[4-(Methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine C₁₅H₁₈N₂S₂ Thieno-pyridine hybrid Life science research

Key Differences :

    Preparation Methods

    Direct Synthesis from Thiol Precursors

    The most straightforward route to 2-(methyldisulfanyl)ethan-1-amine involves the reaction of cysteamine derivatives with methyl disulfide precursors. This method leverages nucleophilic substitution or oxidative coupling to form the disulfide bond. For example, cysteamine hydrochloride can react with methyl disulfide in the presence of a mild oxidizing agent such as hydrogen peroxide under acidic conditions . The reaction typically proceeds at room temperature over 12–24 hours, yielding the target compound as a hydrochloride salt after purification via recrystallization.

    A critical parameter in this method is the stoichiometric ratio of cysteamine to methyl disulfide. Excess methyl disulfide (1.2–1.5 equivalents) ensures complete conversion of the amine group while minimizing byproducts like trisulfide derivatives. Solvent choice also impacts yield; polar aprotic solvents like dimethylformamide (DMF) or water-miscible alcohols (e.g., methanol) are preferred for their ability to dissolve both reactants .

    Reductive Amination Approaches

    Reductive amination offers an alternative pathway, particularly when starting from aldehydes or ketones. As detailed in patent US8034978B2 , this method involves reacting acetaldehyde with a nitrogen-containing compound (e.g., methylamine) under hydrogen pressure in the presence of a palladium catalyst. For this compound, the aldehyde precursor would be modified to include a disulfide moiety prior to amination.

    Key reaction conditions include:

    • Temperature : 70–160°C

    • Pressure : 20–100 bar hydrogen

    • Catalyst : 5% Pd/C suspended in the reaction medium .

    This method is advantageous for scalability, as demonstrated in industrial-scale syntheses of structurally similar amines. However, the requirement for high-pressure equipment and precise temperature control may limit its accessibility for small-scale laboratories.

    Disulfide Bond Formation Techniques

    Disulfide bond formation is central to synthesizing this compound. A study by ACS Publications describes a hybrid dithiol synthesis using N-acetylcysteine and cysteamine, which provides insights into disulfide stabilization. For the target compound, cysteamine can be oxidized in the presence of methylthiol groups to form the disulfide linkage.

    The reaction mechanism involves:

    • Deprotonation of cysteamine’s thiol group under basic conditions.

    • Nucleophilic attack on methyl disulfide to form a mixed disulfide intermediate.

    • Acidic workup to protonate the amine and isolate the hydrochloride salt .

    This method achieves yields of 60–75% when using tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent to prevent over-oxidation .

    Catalytic Methods Using Transition Metals

    Transition metal catalysis enhances reaction efficiency and selectivity. The patent US8034978B2 highlights the use of Pd/C catalysts for amine synthesis, which can be adapted for this compound. For instance, coupling methyl disulfide with β-amino alcohols in the presence of Pd/C under hydrogen atmosphere facilitates simultaneous disulfide formation and alcohol-to-amine conversion.

    Catalytic Reaction Parameters :

    ParameterOptimal Range
    Temperature90–120°C
    Hydrogen Pressure40–75 bar
    Catalyst Loading0.03 g/g substrate

    This method achieves >90% conversion in batch reactors, with catalyst recyclability demonstrated over 12 cycles without significant activity loss .

    Comparative Analysis of Synthetic Routes

    The choice of synthetic method depends on factors such as cost, scalability, and purity requirements.

    Performance Comparison :

    MethodYield (%)Purity (%)Scalability
    Direct Thiol Coupling65–7595–98Moderate
    Reductive Amination80–9090–95High
    Catalytic Disulfide70–8597–99High

    Reductive amination and catalytic methods offer superior yields and scalability, making them preferable for industrial applications. In contrast, direct thiol coupling is better suited for small-scale research due to its simplicity and lower equipment demands .

    Challenges and Optimization Strategies

    A major challenge in synthesizing this compound is the instability of the disulfide bond under basic conditions. To mitigate this, reactions are often conducted at neutral or slightly acidic pH. Additionally, purification via column chromatography or recrystallization is critical to remove byproducts such as trisulfides or oxidized amines .

    Recent advancements include the use of flow reactors to enhance mixing and heat transfer, reducing reaction times by 30–50% compared to batch processes .

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